molecular formula C8H4BrClO B2572486 7-Bromo-6-chloro-1-benzofuran CAS No. 1427404-45-2

7-Bromo-6-chloro-1-benzofuran

Cat. No.: B2572486
CAS No.: 1427404-45-2
M. Wt: 231.47
InChI Key: GLYRZZHNOLUQDP-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1-benzofuran is a halogenated derivative of benzofuran, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-1-benzofuran typically involves the halogenation of benzofuran derivatives. One common method is the bromination and chlorination of 1-benzofuran under controlled conditions. The reaction can be carried out using bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired substitution pattern on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of environmentally friendly halogenating agents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

7-Bromo-6-chloro-1-benzofuran has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-chloro-1-benzofuran is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring. This dual halogenation can enhance its reactivity and binding affinity to biological targets, making it a valuable compound for various research applications. The combination of these halogens can also influence its electronic properties, potentially leading to unique applications in material science .

Properties

IUPAC Name

7-bromo-6-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRZZHNOLUQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427404-45-2
Record name 7-bromo-6-chloro-1-benzofuran
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